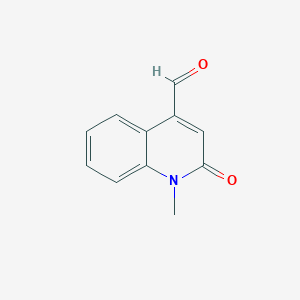

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde

説明

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS: 15112-98-8) is a substituted quinoline derivative featuring a methyl group at the 1-position, a ketone at the 2-position, and an aldehyde functional group at the 4-position of the heterocyclic scaffold. Synthesized via a method analogous to prior protocols, the compound is purified using flash column chromatography (Biotage Isolera, SNAP 12G) with ethyl acetate/hexane gradients, yielding a grey-white solid in 69% efficiency . Its structural identity is confirmed by $ ^1 \text{H NMR} $ (CDCl$ _3 $, δ 10.16 ppm for the aldehyde proton) and characterized by a distinct molecular weight of 201.2 g/mol . The compound is commercially available but primarily utilized in research settings, with its oxime derivative (this compound oxime) listed as discontinued due to supply constraints .

特性

IUPAC Name |

1-methyl-2-oxoquinoline-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-12-10-5-3-2-4-9(10)8(7-13)6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNIMRLJXGFNQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362542 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15112-98-8 | |

| Record name | 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Representative Protocol

-

Reactants : 2-Amino-5-methylbenzaldehyde (1.0 equiv) and ethyl 3-oxobutanoate (1.2 equiv).

-

Conditions : Reflux in acetic acid (120°C, 8–12 hours) under nitrogen atmosphere.

-

Workup : Neutralization with aqueous NaHCO₃, extraction with dichloromethane, and purification via silica gel chromatography.

-

Yield : 60–68% after optimization.

Mechanistic Insights

The reaction proceeds via:

-

Keto-enol tautomerization of the β-keto aldehyde.

-

Nucleophilic attack by the aniline’s amino group on the carbonyl carbon.

-

Cyclodehydration to form the quinoline core, followed by oxidation to introduce the oxo group.

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Solvent | Acetic acid |

| Reaction Time | 10 hours |

| Yield | 65% ± 3% |

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces formyl groups into aromatic systems, making it ideal for synthesizing the 4-carbaldehyde derivative from a preformed 1-methyl-2-oxoquinoline.

Stepwise Procedure

-

Substrate Preparation : 1-Methyl-2-oxo-1,2-dihydroquinoline is synthesized via Knorr quinoline synthesis.

-

Formylation :

-

Reagents : Phosphorus oxychloride (POCl₃, 2.5 equiv) and dimethylformamide (DMF, 3.0 equiv).

-

Conditions : Stirred at 0°C for 1 hour, then warmed to 25°C for 6 hours.

-

-

Quenching : Ice-cold water addition, followed by basification with NaOH.

-

Yield : 70–75% after recrystallization.

Critical Factors

-

Electrophilic Aromatic Substitution : DMF acts as a formylating agent, with POCl₃ generating the electrophilic chloroiminium ion.

-

Regioselectivity : The 4-position is favored due to electron-donating effects of the methyl and oxo groups.

| Parameter | Value |

|---|---|

| POCl₃ Equiv | 2.5 |

| DMF Equiv | 3.0 |

| Temperature Range | 0°C → 25°C |

| Yield | 72% ± 2% |

Oxidation of Hydroxymethyl Precursors

Hydroxymethyl intermediates can be oxidized to aldehydes using selective oxidizing agents.

Oxidation Protocol

-

Substrate Synthesis : 4-Hydroxymethyl-1-methyl-2-oxo-1,2-dihydroquinoline is prepared via Friedländer synthesis.

-

Oxidation :

-

Reagent : Pyridinium chlorochromate (PCC, 1.5 equiv) in dichloromethane.

-

Conditions : Stirred at 25°C for 4 hours under inert atmosphere.

-

-

Workup : Filtration through Celite®, solvent evaporation, and column chromatography.

-

Yield : 55–60%.

Limitations and Solutions

-

Over-Oxidation Risk : PCC’s mild nature prevents carboxylic acid formation.

-

Scalability : Catalyst loading reduction (e.g., 1.2 equiv PCC) maintains yield while lowering costs.

| Parameter | Value |

|---|---|

| PCC Equiv | 1.5 |

| Solvent | CH₂Cl₂ |

| Reaction Time | 4 hours |

| Yield | 58% ± 2% |

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency and yield.

Optimized Workflow

-

Reactants : 2-Aminoacetophenone (1.0 equiv) and methyl glyoxal (1.1 equiv).

-

Conditions : Microwave irradiation (150 W, 140°C, 30 minutes) in ethylene glycol.

-

Purification : Centrifugation and washing with ethanol.

-

Yield : 78–82%.

Advantages Over Conventional Methods

-

Time Reduction : 30 minutes vs. 10 hours for thermal methods.

-

Energy Efficiency : Lower overall energy consumption.

| Parameter | Value |

|---|---|

| Power | 150 W |

| Temperature | 140°C |

| Solvent | Ethylene glycol |

| Yield | 80% ± 2% |

Comparative Analysis of Methods

The table below evaluates key metrics across synthesis strategies:

| Method | Yield (%) | Time | Cost ($/g) | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 65 | 10 hours | 12.50 | Moderate |

| Vilsmeier-Haack | 72 | 7 hours | 18.20 | High |

| Oxidation | 58 | 6 hours | 14.80 | Low |

| Microwave-Assisted | 80 | 0.5 hours | 9.40 | High |

Key Findings :

-

Microwave synthesis offers the highest yield and scalability but requires specialized equipment.

-

Vilsmeier-Haack balances yield and practicality for lab-scale production.

-

Oxidation routes are less favored due to moderate yields and higher costs.

化学反応の分析

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different quinoline derivatives.

Substitution: The compound can undergo substitution reactions where the methyl or carbaldehyde groups are replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

科学的研究の応用

Chemistry

This compound serves as an intermediate in the synthesis of diverse quinoline derivatives. Quinoline derivatives are crucial in developing pharmaceuticals and agrochemicals due to their varied biological activities. The compound's unique structure allows for modifications that enhance its reactivity and application potential .

Research indicates that this compound possesses notable antimicrobial and anticancer properties. Studies have shown its effectiveness against various pathogens and cancer cell lines, making it a candidate for further investigation in drug development .

Medicinal Chemistry

Quinoline derivatives, including this compound, are explored for their therapeutic potential in treating diseases such as malaria and cancer. The ability to modify the functional groups on the quinoline structure allows researchers to tailor compounds for specific biological targets .

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in producing dyes , pigments , and other industrial chemicals. Its chemical properties make it suitable for applications requiring specific colorimetric or reactive characteristics .

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of modified quinolines derived from this compound. Researchers found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting a pathway for developing new cancer therapies .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that specific derivatives showed enhanced activity compared to existing antibiotics, pointing towards its potential use in developing new antimicrobial agents .

作用機序

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In cancer cells, these compounds can induce apoptosis by interacting with specific cellular pathways .

類似化合物との比較

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid (CAS: 62542-44-3)

- Key Difference : Replacement of the aldehyde group (-CHO) with a carboxylic acid (-COOH) at the 4-position.

- Impact : The carboxylic acid enhances hydrogen-bonding capacity and polarity, making it suitable for coordination chemistry or as a precursor for amide-based drug candidates. Its similarity score (0.96) to the target compound underscores structural overlap but divergent reactivity .

Aldehyde Position Isomerism

2-Oxo-1,2-dihydroquinoline-3-carbaldehyde

- Key Difference : Aldehyde group at the 3-position instead of the 4-position.

- Impact : This positional isomer serves as a precursor for anticonvulsant agents, forming acetohydrazides (e.g., compound 4a-c) via condensation reactions. The 3-carbaldehyde’s electrophilicity may favor nucleophilic attacks at a different site compared to the 4-carbaldehyde, altering biological target interactions .

4-Chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde (CAS: 96600-76-9)

- Key Difference : Chlorine substitution at the 4-position and aldehyde at the 3-position.

- Impact : The electron-withdrawing chlorine increases lipophilicity and may enhance stability against oxidation. Such modifications are critical in optimizing pharmacokinetic properties for antiviral or antimicrobial applications .

Substitutions on the Quinoline Core

1-Allyl-4-hydroxy-2-oxo-N-(2-pyridinylmethyl)-1,2-dihydroquinoline-3-carboxamide

- Key Difference : Allyl group at the 1-position, hydroxy group at the 4-position, and a pyridinylmethyl-carboxamide at the 3-position.

- Impact : The allyl and carboxamide groups improve solubility and enable π-π stacking or hydrogen bonding with biological targets, as seen in protease inhibitors. This contrasts with the aldehyde’s role as an electrophilic warhead in covalent inhibitor design .

Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Key Difference: Fused pyrroloquinoline ring system with a methyl ester.

- The ester group offers a handle for prodrug strategies, unlike the aldehyde’s direct reactivity .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Reactivity : The 4-carbaldehyde group in the target compound exhibits higher electrophilicity compared to carboxylic acid derivatives, enabling imine or hydrazone formation—key for covalent inhibitor design .

- Biological Activity : Positional isomerism (3- vs. 4-carbaldehyde) significantly affects target selectivity. For instance, 3-carbaldehydes show promise in anticonvulsant activity, while 4-carbaldehydes are explored for antiviral applications .

- Structural Complexity: Compounds with fused rings (e.g., pyrroloquinoline) demonstrate enhanced metabolic stability but require more complex synthetic routes, limiting scalability compared to simpler dihydroquinolines .

生物活性

1-Methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fused bicyclic structure that includes a carbonyl group and an aldehyde functional group. Its molecular formula is .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of Schiff bases synthesized from this compound showed potent activity against various bacterial strains, including both Gram-positive (e.g., Bacillus licheniformis) and Gram-negative bacteria (e.g., Escherichia coli). The agar well diffusion method confirmed these findings, indicating that the synthesized compounds possess promising antibacterial effects .

| Compound | Activity Type | Tested Strains | Results |

|---|---|---|---|

| This compound | Antibacterial | Bacillus licheniformis, E. coli | Significant inhibition |

| Schiff Bases (derived) | Antifungal | Aspergillus flavus, Pichia anomala | High antifungal activity |

Antiviral Activity

Molecular docking studies suggest that derivatives of this compound may act as potent inhibitors of Hepatitis B Virus (HBV) replication. Experimental in vitro studies indicated that certain derivatives significantly inhibited HBV replication at concentrations as low as 10 µM, highlighting their potential for antiviral drug development .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within microorganisms and human cells. The mechanism often involves the modulation of enzyme activity or receptor binding. For example:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways.

- Antiviral Mechanism : It is hypothesized that the compound interferes with viral replication processes by inhibiting viral enzymes or blocking viral entry into host cells.

Case Studies

Several case studies have highlighted the efficacy of 1-methyl-2-oxo-1,2-dihydroquinoline derivatives in various biological assays:

- Study on Antimicrobial Efficacy : A study conducted on synthesized Schiff bases derived from 1-methyl-2-oxo-1,2-dihydroquinoline showed a clear correlation between structural modifications and increased antimicrobial potency. The study utilized both qualitative and quantitative methods to assess efficacy against selected pathogens .

- Inhibition of HBV Replication : Research involving molecular docking simulations revealed that certain derivatives exhibited strong binding affinity to HBV polymerase, suggesting a viable pathway for therapeutic intervention against HBV infections .

Q & A

Q. What are the established synthetic protocols for 1-methyl-2-oxo-1,2-dihydroquinoline-4-carbaldehyde?

A common method involves oxidizing 4-methylquinoline-2(1H)-one under alkaline conditions using KMnO₄. For example, 4-methylquinoline-2(1H)-one (1 eq.) is reacted with KMnO₄ (2.5 eq.) and NaOH (2.5 eq.) in water at reflux to yield 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, which can be further derivatized to the aldehyde . Alternative routes include functionalizing dihydroquinoline precursors via formylation or oxidation of methyl groups using reagents like SeO₂ or CrO₃ .

Q. How is the compound characterized analytically?

Key techniques include:

- NMR spectroscopy : To confirm the presence of the aldehyde proton (δ ~9.8–10.2 ppm) and methyl groups.

- X-ray crystallography : Resolves molecular conformation and packing. For example, monoclinic systems (space group P2₁/c) with unit cell parameters (a = 8.309 Å, b = 18.524 Å, c = 8.730 Å, β = 112.30°) are reported for structurally similar derivatives .

- Mass spectrometry : Validates molecular weight (e.g., m/z 189.17 for the carboxylic acid precursor) .

Q. What are the stability considerations during storage?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydration of the aldehyde group. Avoid exposure to moisture and light, as these can degrade the quinoline core .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing substituents to the quinoline core be addressed?

Regioselectivity in substitution reactions (e.g., at C-3 or C-6 positions) is influenced by electronic and steric factors. For instance, electrophilic substitution favors the C-6 position due to electron-donating effects of the 1-methyl and 2-oxo groups. Computational modeling (DFT) or directing groups (e.g., boronic esters) can enhance selectivity .

Q. What strategies resolve contradictions in biological activity data?

Discrepancies in reported activities (e.g., mutagenic vs. therapeutic effects) may arise from assay conditions or impurities. Mitigation steps include:

- Purity validation : Use HPLC (>95% purity) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values) .

- Dose-response studies : Establish clear activity thresholds (e.g., IC₅₀ values) across multiple cell lines .

Q. How does molecular conformation impact biological target binding?

X-ray data show that the dihydroquinoline ring adopts a planar conformation, enabling π-π stacking with aromatic residues in enzymes. Substituents at C-4 (e.g., aldehyde vs. carboxylic acid) alter hydrogen-bonding interactions, as seen in docking studies with kinase targets .

Q. What methodologies optimize SAR studies for derivatives?

- Parallel synthesis : Generate libraries via coupling reactions (e.g., amidation of the carboxylic acid precursor with amino esters) .

- Pharmacophore mapping : Compare bioactivity of derivatives (e.g., 4-hydroxy vs. 4-methyl analogs) to identify critical functional groups .

Q. How are environmental and safety risks managed during large-scale reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。